molecular formula C6H9N5S B2574340 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 217788-67-5

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2574340
CAS No.: 217788-67-5
M. Wt: 183.23
InChI Key: XLEQTKKISZEHBF-UHFFFAOYSA-N
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Description

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific structure and the combination of triazole and thiadiazole rings. Similar compounds include:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different ring fusion patterns.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features.

These similar compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.

Biological Activity

3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antiapoptotic effects, and potential therapeutic applications.

  • Molecular Formula : C6_6H9_9N5_5S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 217788-67-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study tested various derivatives against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Reference Drug Comparison
Staphylococcus aureus0.5 - 16 µg/mLAmpicillin
Escherichia coli0.25 - 8 µg/mLStreptomycin
Candida albicans0.125 - 8 µg/mLKetoconazole

The compound demonstrated antibacterial activity superior to that of standard antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria. Furthermore, it was effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism of action involves interaction with bacterial enzymes. Molecular docking studies suggest that the compound may inhibit E. coli MurB enzyme and potentially affect fungal CYP51 enzyme activity . The docking studies indicated favorable binding interactions that could explain its potent antimicrobial effects.

Antiapoptotic Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiapoptotic effects. In a study involving renal ischemia/reperfusion injury models in rats, derivatives of triazolo-thiadiazole showed promising results:

Compound Caspase-3 Inhibition (ng/mL) Histopathological Findings
2c69.77Normal renal tissue
2g75.00Minimal tissue damage

These findings suggest that the compound can significantly reduce apoptosis in renal tissues by inhibiting caspase pathways . The protective effects were better than those observed with standard treatments like N-acetylcysteine (NAC).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound. The results indicated that this compound was among the most active against resistant bacterial strains and showed low toxicity in human cell lines .
  • Renal Protection Study : In an experimental model of renal injury, compounds derived from triazolo-thiadiazole were tested for their ability to protect renal tissues from damage. The results indicated significant reductions in apoptotic markers and improved histological outcomes in treated groups compared to controls .

Properties

IUPAC Name

3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEQTKKISZEHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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